molecular formula C12H16FNO2 B15380329 N,N-diethyl-2-fluoro-5-methoxybenzamide

N,N-diethyl-2-fluoro-5-methoxybenzamide

Cat. No.: B15380329
M. Wt: 225.26 g/mol
InChI Key: KBQCJVPMUUHCBV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-fluoro-5-methoxybenzamide is a benzamide derivative characterized by a fluorine atom at the ortho position (C2) and a methoxy group at the para position (C5) relative to the amide group. The N,N-diethyl substitution on the amide nitrogen confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological interactions.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

N,N-diethyl-2-fluoro-5-methoxybenzamide

InChI

InChI=1S/C12H16FNO2/c1-4-14(5-2)12(15)10-8-9(16-3)6-7-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

KBQCJVPMUUHCBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N,N-diethyl-2-fluoro-5-methoxybenzamide and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Weight Key Properties/Effects
This compound -F (C2), -OCH₃ (C5) Benzamide, Diethylamide 241.28 g/mol¹ High lipophilicity, steric hindrance at C2
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide -F (C5), -OCH₃ (C2) Sulfonamide , Diethylamide 261.31 g/mol Increased acidity due to sulfonamide group
5-Amino-N-[2-(diethylamino)ethyl]-3-fluoro-2-methoxybenzamide -NH₂ (C5), -F (C3), -OCH₃ (C2) Benzamide, Diethylaminoethyl side chain 293.35 g/mol Enhanced basicity, potential for H-bonding
5-Amino-2-methoxy-N,N-dimethylbenzamide -NH₂ (C5), -OCH₃ (C2) Benzamide, Dimethylamide 194.23 g/mol Reduced steric bulk, lower lipophilicity
3-Fluoro-N-methoxy-N,5-dimethylbenzamide -F (C3), -CH₃ (C5), -OCH₃ (amide) Benzamide, Methoxy-methylamide 225.25 g/mol Electron-withdrawing F at meta position

¹Calculated based on formula C₁₂H₁₆FNO₂.

Key Observations:

Methoxy at C5 (para to amide) donates electron density via resonance, stabilizing the aromatic ring and modulating electronic effects on the amide carbonyl .

Amide Substitutions :

  • Diethylamide (target compound) vs. dimethylamide (): Diethyl groups increase lipophilicity (logP ~2.8 estimated) and may reduce metabolic clearance compared to smaller alkyl groups.
  • Methoxy-methylamide (): The methoxy group on the amide nitrogen may enhance solubility via H-bonding but reduce membrane permeability.

Functional Group Variations :

  • Sulfonamide () vs. Benzamide : Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, whereas benzamides are neutral or weakly basic.

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-2-fluoro-5-methoxybenzamide, and what critical reaction conditions must be optimized?

The synthesis typically involves:

  • Step 1 : Starting with 5-fluoro-2-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride or oxalyl chloride under anhydrous conditions .
  • Step 2 : Reacting the acid chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂ or Ar) to form the amide bond. Temperature control (0–25°C) is critical to minimize side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) and diethylamide group integrity .
  • HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and molecular conformation, though single-crystal growth may require slow evaporation from DMSO or THF .

Q. How can researchers address challenges in achieving high purity during synthesis?

Common strategies:

  • Intermediate Isolation : Purify reactive intermediates (e.g., acid chloride) via distillation or trituration to reduce impurities .
  • Solvent Selection : Avoid DMF if residual solvent is a concern; use alternatives like acetonitrile or ethyl acetate .
  • Recrystallization : Optimize solvent ratios (e.g., ethanol:water = 3:1) to enhance crystal lattice formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

  • Fluorine Positioning : Fluorine at the 2-position enhances metabolic stability compared to 3- or 4-positions in related benzamides, as shown in SAR studies of similar compounds .
  • Methoxy Group : The 5-methoxy group may improve membrane permeability, as observed in analogs with logP values <3.5 .
  • Diethylamide vs. Dimethylamide : Diethyl groups reduce crystallinity but increase solubility in lipid-rich environments .

Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated NMR shifts)?

  • Cross-Validation : Use multiple DFT functionals (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM) to align computed shifts with experimental ¹H/¹³C NMR .
  • Dynamic Effects : Account for rotational barriers in diethylamide groups using molecular dynamics simulations to explain discrepancies in peak splitting .

Q. What solvent systems optimize reaction yield while minimizing environmental or safety risks?

  • Green Solvents : Ethyl lactate or cyclopentyl methyl ether (CPME) can replace DMF, reducing toxicity without compromising amidation efficiency .
  • Temperature-Controlled Systems : Microwave-assisted synthesis in ethanol/water mixtures reduces reaction time by 40% compared to conventional heating .

Q. How can researchers assess the compound’s toxicological profile in early-stage studies?

  • In Silico Screening : Use EPA DSSTox databases to predict acute toxicity (e.g., LC50 for fish) based on structural analogs .
  • Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98 and TA100, a standard for benzamide derivatives .

Q. What advanced techniques elucidate the compound’s solid-state behavior for formulation studies?

  • Powder X-ray Diffraction (PXRD) : Identifies polymorphs and amorphous content, critical for bioavailability .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C typical for benzamides) .

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